Lisinopril
Overview
Description
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension, heart failure, and acute myocardial infarction . It works by decreasing certain chemicals that tighten the blood vessels, so blood flows more smoothly and the heart can pump blood more efficiently .
Synthesis Analysis
During the scale-up of the lisinopril process, one unknown impurity was observed and identified. The origin, synthesis, characterization, and control of this impurity were described. The synthesis and characterization of three other impurities listed in the European Pharmacopoeia 8.4 (Impurity C, D, and F) were also described .
Molecular Structure Analysis
Structural studies on polycrystalline Lisinopril (N-N- [ (s)-1-Carboxy-3-phenylpropyl]-L-lysil-L-proline) are performed by combined powder X-Ray diffraction and 13C solid-state nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
During the scale-up of the lisinopril process, one unknown impurity was observed at a level of 0.1–0.2% along with other impurities listed in the European Pharmacopoeia . The unknown impurity detected was monitored and its structure was tentatively assigned on the basis of its fragmentation patterns in the LC-MS analysis .
Physical And Chemical Properties Analysis
The acid-base chemistry of Lisinopril, a tetraprotic, ampholyte ACE-inhibitor, was studied by different methods. Potentiometry in aqueous medium and co-solvent technique in methanol-water mixtures as well as ¹H NMR-pH titration were applied for the highly precise measurement of protonation macroconstants .
Scientific Research Applications
Treatment of Hypertension and Heart Failure : Lisinopril is effective in lowering blood pressure in various grades of essential hypertension and is used in treating congestive heart failure (S. Lancaster & P. A. Todd, 1988).
Post-Myocardial Infarction Care : It reduces mortality and improves ventricular function post-acute myocardial infarction (Gruppo Italiano per lo Studio della Soprawivenza nell'Inf Miocardico., 1994).
Renal Protection : Lisinopril has shown benefits in protecting renal function, especially in patients with conditions like diabetes mellitus (K. Goa, M. Haria, & M. Wilde, 1997).
Treatment of Diabetic Nephropathy : It's used for treating hypertensive patients with diabetic nephropathy and helps in reducing albuminuria (K. Goa, M. Haria, & M. Wilde, 1997).
Management of Pediatric Hypertension : Lisinopril is also used for treating hypertension in children (Feifan Xie, J. Van Bocxlaer, & A. Vermeulen, 2020).
Reduction of Genotoxicity in Chemotherapy : It can reduce the genotoxicity of L-Asparaginase in bone marrow stem cells, an important aspect in treating acute lymphoblastic leukemia (M. I. Maleek, 2022).
Improving Sperm Quality in Infertile Men with Hypertension : It has shown favorable effects on infertile men with poor quality of semen and hypertension (Cai Zhen, 2006).
Safety And Hazards
Lisinopril is not the right drug for everyone, such as people with kidney failure or a history of angioedema . It can cause abrupt swelling of your face, arms, legs, lips, tongue, throat, and intestines, which can be fatal . It can also cause low blood pressure, especially during the first few days of taking it . A persistent cough may also occur .
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83915-83-7 (Parent) | |
Record name | Lisinopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040537 | |
Record name | Lisinopril | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lisinopril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
97 mg/mL | |
Record name | Lisinopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00722 | |
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Record name | Lisinopril | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action. | |
Record name | Lisinopril | |
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Record name | LISINOPRIL | |
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Product Name |
Lisinopril | |
CAS RN |
76547-98-3, 77726-95-5, 83915-83-7 | |
Record name | Lisinopril | |
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Record name | Lisinopril | |
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Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |
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Record name | LISINOPRIL ANHYDROUS | |
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Record name | LISINOPRIL | |
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Record name | Lisinopril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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